REACTION_CXSMILES
|
C(OC(=O)C)(=[O:3])C.[CH2:8]([N:10]1[C:15]2[N:16]=[C:17]([S:21][CH3:22])[N:18]=[C:19]([CH3:20])[C:14]=2[CH:13]=[C:12]([C:23]2[NH:27][CH:26]=[N:25][CH:24]=2)[C:11]1=N)[CH3:9]>>[CH2:8]([N:10]1[C:15]2[N:16]=[C:17]([S:21][CH3:22])[N:18]=[C:19]([CH3:20])[C:14]=2[CH:13]=[C:12]([C:23]2[NH:27][CH:26]=[N:25][CH:24]=2)[C:11]1=[O:3])[CH3:9]
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Name
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|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
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8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)N1C(C(=CC2=C1N=C(N=C2C)SC)C2=CN=CN2)=N
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Control Type
|
UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
ADDITION
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Details
|
The acetylated residue was then treated with 6 N HCl (16 mL)
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Type
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TEMPERATURE
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Details
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heated to 95° C. for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
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then transferred to a large flask
|
Type
|
ADDITION
|
Details
|
A saturated solution of NaHCO3 (150 mL) was added at 0° C. to about pH=8.0
|
Type
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WASH
|
Details
|
The aqueous phase was washed thrice with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the organic layers were concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C(=CC2=C1N=C(N=C2C)SC)C2=CN=CN2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |